molecular formula C16H16N4O3S2 B11003390 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11003390
M. Wt: 376.5 g/mol
InChI Key: ZTQVNUXCNHWBJN-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of thiadiazole and thiazole rings, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole and thiazole rings. One common method involves the reaction of appropriate thiosemicarbazide derivatives with α-haloketones under controlled conditions to form the thiadiazole ring. This is followed by the cyclization with appropriate reagents to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of thiadiazole and thiazole rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H16N4O3S2/c1-9-13(14(21)18-16-20-19-12(24-16)8-22-2)25-15(17-9)10-4-6-11(23-3)7-5-10/h4-7H,8H2,1-3H3,(H,18,20,21)

InChI Key

ZTQVNUXCNHWBJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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